molecular formula C23H32O2 B14471959 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol CAS No. 65341-45-9

5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol

Cat. No.: B14471959
CAS No.: 65341-45-9
M. Wt: 340.5 g/mol
InChI Key: NFGWJVSRVVXHIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol typically involves the coupling of a long-chain alkyne with a resorcinol derivative. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons and alcohols.

    Substitution: Ethers and esters

Scientific Research Applications

5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and coatings

Mechanism of Action

The mechanism of action of 5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol involves its interaction with cellular membranes and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Heptadecadienyl)benzene-1,3-diol
  • 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol
  • Resorcinols

Uniqueness

5-(Heptadeca-5,8,11,14-tetraen-1-YL)benzene-1,3-diol is unique due to its specific arrangement of double bonds in the hydrocarbon chain, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and protein interactions sets it apart from other similar phenolic lipids .

Properties

CAS No.

65341-45-9

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

5-heptadeca-5,8,11,14-tetraenylbenzene-1,3-diol

InChI

InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,12-13,18-20,24-25H,2,5,8,11,14-17H2,1H3

InChI Key

NFGWJVSRVVXHIT-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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